8-(Benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine base modified with various substituents that enhance its biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase inhibitor, which may have implications in treating various diseases, including asthma and other inflammatory conditions.
The compound can be synthesized through various chemical methods, as detailed in scientific literature. Its derivatives and related compounds have been explored in numerous studies focusing on their pharmacological properties and synthetic pathways.
This compound falls under the category of purine derivatives. Purines are nitrogen-containing compounds that play critical roles in biochemistry, including in the formation of nucleic acids and energy transfer (e.g., ATP). The specific classification of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione relates to its structural modifications that enhance its biological activity.
The synthesis of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like column chromatography are used for purification after synthesis.
The molecular formula of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is . The structure features:
Cc1ncnc2c1c(=O)n(c(=O)n2C)C(Cc3ccccc3)N(C)Cc4ccccc4
This notation represents the compound's structure in a text format suitable for computational chemistry applications.
8-(Benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
These reactions are often studied using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm product formation and structure.
The mechanism of action for 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione primarily involves inhibition of phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, promoting bronchodilation and anti-inflammatory effects.
Research indicates that compounds similar to this one exhibit significant activity against phosphodiesterase types 4 and 5, which are implicated in respiratory diseases and erectile dysfunction respectively .
Relevant data from studies suggest that the compound exhibits favorable pharmacokinetic properties conducive to drug development .
8-(Benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2